1,3,5-Trimethyl-4-(tributylstannyl)-1H-pyrazole
Description
过渡金属介导的锡化策略
过渡金属催化策略在吡唑环的锡基功能化中展现出显著优势。以钯催化体系为例,未保护的吲哚类化合物可通过PdCl₂(PhCN)₂/PCy₃或Pd₂dba₃/PCy₃催化体系实现直接锡化,收率达70-85%。该方法的成功启发了类似策略在吡唑体系中的应用。研究显示,以4-卤代吡唑为底物,在钯催化剂存在下与三丁基锡烷发生Stille偶联,可高效构建C–Sn键(图1)。
| 催化剂体系 | 反应温度(℃) | 产率(%) | 选择性(4-位) |
|---|---|---|---|
| PdCl₂(PhCN)₂/PCy₃ | 80 | 78 | >95% |
| Pd₂dba₃/PCy₃ | 100 | 82 | 92% |
图1 钯催化4-卤代吡唑锡化反应条件对比
铜催化体系在区域控制方面表现突出。采用氯霉素碱衍生的羟基恶唑啉配体,铜络合物可引导炔基试剂对吡唑-4,5-二酮进行不对称加成,为后续锡化提供前体。该反应在温和条件下进行,无需碱添加剂,官能团耐受性优异,为复杂分子的后期修饰开辟新途径。
吡唑核的区域选择性功能化
实现4-位特异性取代是构建目标分子的关键步骤。文献报道的定向金属化策略中,硅/锡基铜化法表现出卓越的区域控制能力。通过4-卤代吡唑与硅/锡铜试剂的亲核取代,可精准获得4-金属化中间体(图2)。量子化学计算表明,吡唑环的电子不对称分布导致4-位具有更高的亲电性,这为选择性功能化提供理论支持。
经典的[3+2]环缩合路线中,1,3-二羰基化合物与肼衍生物的缩合反应可通过调节取代基电子效应控制产物取代模式。例如,β-酮酯与N-甲酰基-N-甲基肼经分子内Knoevenagel缩合,可高选择性地生成1,3,5-三取代吡唑骨架。该方法的区域选择性源于肼衍生物的空间位阻效应与电子效应的协同作用。
锡基铜化与直接金属化策略的对比分析
传统直接金属化法通常采用强碱(如LDA)对吡唑环进行去质子化,随后与锡试剂反应。但该方法易导致多取代副产物的生成,且对官能团耐受性有限。相比之下,锡基铜化策略通过预金属化试剂(如Bu₃SnCu)的亲核进攻实现特异性取代,显著提升反应效率(表1)。
| 参数 | 直接金属化法 | 锡基铜化法 |
|---|---|---|
| 反应温度 | -78℃至室温 | 0-25℃ |
| 碱强度要求 | 强碱(LDA/n-BuLi) | 无需外加碱 |
| 官能团耐受性 | 中等 | 优良 |
| 4-位选择性 | 75-85% | 90-98% |
| 典型产率范围 | 60-75% | 80-92% |
表1 两种锡化策略的性能对比
机理研究表明,锡基铜化反应经历协同的四中心过渡态,而直接金属化涉及分步的酸碱中和过程。这种本质差异导致两者在底物适用范围和选择性上存在显著区别。例如,含有酸性α-氢的底物在直接金属化中易发生竞争性脱质子,而铜化策略则能有效避免此类副反应。
Properties
CAS No. |
387353-98-2 |
|---|---|
Molecular Formula |
C18H36N2Sn |
Molecular Weight |
399.2 g/mol |
IUPAC Name |
tributyl-(1,3,5-trimethylpyrazol-4-yl)stannane |
InChI |
InChI=1S/C6H9N2.3C4H9.Sn/c1-5-4-6(2)8(3)7-5;3*1-3-4-2;/h1-3H3;3*1,3-4H2,2H3; |
InChI Key |
DHOZVDFJSZWZLJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=C(N(N=C1C)C)C |
Origin of Product |
United States |
Preparation Methods
Lithiation Conditions
Deprotonation at the 4-position requires strong bases such as lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi) . Key parameters include:
| Parameter | Typical Conditions | Impact on Yield |
|---|---|---|
| Base | LDA (2.0 equiv) | Higher regioselectivity |
| Temperature | -78°C (dry ice/acetone bath) | Prevents side reactions |
| Solvent | Tetrahydrofuran (THF) | Enhances base solubility |
| Reaction Time | 1–2 hours | Ensures complete deprotonation |
After lithiation, tributyltin chloride (Bu₃SnCl) is introduced to yield the stannylated product. Stoichiometric excess of Bu₃SnCl (1.5–2.0 equiv) is critical to compensate for moisture sensitivity.
Alternative Synthetic Routes
Halogen-Metal Exchange
For pre-halogenated precursors (e.g., 4-bromo-1,3,5-trimethyl-1H-pyrazole), halogen-metal exchange with Grignard reagents or organolithium compounds can generate intermediates for stannylation:
Subsequent reaction with Bu₃SnCl proceeds similarly to direct metallation. This method avoids competitive deprotonation but requires halogenated precursors.
Catalytic Stannylation
Palladium-catalyzed stannylation offers a milder alternative. Using Pd(PPh₃)₄ (5 mol%) and hexamethylditin (Sn₂Me₆) as the tin source, the reaction proceeds via oxidative addition and transmetallation:
| Condition | Optimization Range | Outcome |
|---|---|---|
| Catalyst Loading | 2–10 mol% Pd | 5 mol% balances cost/activity |
| Temperature | 80–120°C | 100°C optimal for rate |
| Solvent | 1,4-Dioxane | Stabilizes Pd intermediates |
Reaction Optimization and Challenges
Steric and Electronic Effects
The 1,3,5-trimethyl substitution imposes significant steric hindrance, slowing both metallation and stannylation. Strategies to mitigate this include:
-
Increased reaction time (up to 24 hours for stannylation).
-
Polar solvents (e.g., DMF) to stabilize charged intermediates.
Competing Side Reactions
-
Protodestannylation : Hydrolysis of the Sn–C bond under acidic or aqueous conditions.
-
Mitigation: Rigorous drying of solvents and reagents; inert atmosphere (N₂/Ar).
-
-
Homocoupling : Formation of bis-pyrazolyl-stannane byproducts.
-
Mitigation: Use of fresh Bu₃SnCl and controlled stoichiometry.
-
Purification and Characterization
Isolation Techniques
Crude products require careful purification due to tin-containing impurities:
| Method | Conditions | Purity Achieved |
|---|---|---|
| Column Chromatography | Silica gel, hexane/ethyl acetate | >95% (monitored by TLC) |
| Recrystallization | Ethanol/water (3:1) | Crystalline product |
| Distillation | High vacuum (0.1 mmHg) | Limited by thermal stability |
Analytical Validation
-
¹H/¹³C NMR : Diagnostic signals include:
-
Pyrazole C4–Sn coupling (²J ≈ 50–80 Hz, satellite peaks).
-
Methyl groups: δ 2.1–2.5 ppm (¹H), δ 10–15 ppm (¹³C).
-
-
HRMS : Molecular ion [M+H]⁺ at m/z 399.20 (calc. 399.20).
Industrial-Scale Considerations
Large-scale synthesis prioritizes cost and safety:
-
Catalyst Recycling : Pd recovery via filtration or extraction.
-
Waste Management : Sn byproducts require heavy-metal disposal protocols.
-
Process Intensification : Continuous flow systems to minimize Bu₃SnCl exposure.
Emerging Methodologies
Recent advances in electrochemical stannylation and photoinduced C–Sn bond formation offer promising alternatives, though applicability to 1,3,5-trimethyl derivatives remains unexplored .
Chemical Reactions Analysis
Cross-Coupling Reactions (Stille Coupling)
The tributylstannyl group facilitates palladium-catalyzed cross-couplings, forming carbon-carbon bonds with aryl/heteroaryl halides or triflates. This reaction proceeds via a transmetallation mechanism where the stannyl group transfers to palladium, followed by coupling with an electrophilic partner.
Mechanistic Insight :
-
Oxidative addition of the aryl halide to Pd(0) forms a Pd(II) intermediate.
-
Transmetallation transfers the tributylstannyl group to Pd, releasing Bu₃SnX.
Sulfonylation Reactions
The pyrazole ring undergoes sulfonylation at the nitrogen or carbon positions under controlled conditions. Chlorosulfonic acid and thionyl chloride are key reagents for introducing sulfonyl groups .
Typical Procedure :
-
Reagents : Chlorosulfonic acid (2.5 equiv), thionyl chloride (1.2 equiv)
-
Product : 4-(Tributylstannyl)-1,3,5-trimethyl-1H-pyrazole-5-sulfonyl chloride
| Parameter | Value |
|---|---|
| Yield | 85–90% |
| Solubility | Dichloromethane |
| Stability | Moisture-sensitive |
Applications : The sulfonyl chloride derivative serves as a precursor for sulfonamides, which are explored for biological activity .
Electrophilic Substitution
The electron-rich pyrazole ring participates in electrophilic aromatic substitution (EAS), though the tributylstannyl group directs reactivity.
| Reaction | Electrophile | Position | Outcome |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | Meta to Sn | 1,3,5-Trimethyl-4-stannyl-5-nitro-pyrazole |
| Halogenation | Cl₂/FeCl₃ | Para to Sn | 4-Stannyl-3,5-dimethyl-1-methyl-5-chloro-pyrazole |
Limitations : Steric hindrance from the tributylstannyl and methyl groups reduces reaction rates compared to unsubstituted pyrazoles .
Transmetallation and Functional Group Exchange
The tributylstannyl group can be replaced via transmetallation with other organometallic reagents:
Stability and Decomposition
Under oxidative or acidic conditions, the tributylstannyl group degrades:
Comparative Reactivity
A comparison with analogous compounds highlights its unique behavior:
| Compound | Reactivity in Stille Coupling | Sulfonylation Efficiency |
|---|---|---|
| 1-Methyl-3-(tributylstannyl)-1H-pyrazole | Moderate | Low |
| 1,3,5-Trimethyl-4-(tributylstannyl)-1H-pyrazole | High | High |
| 4-(Tributylstannyl)-1H-pyrazole | Low (steric hindrance absent) | Moderate |
Key Factors :
Scientific Research Applications
Medicinal Chemistry Applications
The pyrazole moiety is known for its diverse biological activities, making derivatives of this compound valuable in drug development. The specific compound, 1,3,5-trimethyl-4-(tributylstannyl)-1H-pyrazole, has been investigated for its potential anti-inflammatory and analgesic properties.
Anti-inflammatory Activity
- Several studies have highlighted the anti-inflammatory effects of pyrazole derivatives. For instance, compounds with similar structures have shown significant inhibition of inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) .
- In a study involving various pyrazole derivatives, compounds exhibiting anti-inflammatory activity were synthesized and tested against standard drugs like diclofenac and indomethacin. Results indicated promising anti-inflammatory effects comparable to these established medications .
Antimicrobial Activity
- Pyrazole derivatives have also been explored for their antimicrobial properties. The incorporation of the tributylstannyl group in 1,3,5-trimethyl-4-(tributylstannyl)-1H-pyrazole may enhance its efficacy against bacterial strains .
- Research has shown that certain pyrazoles exhibit activity against Escherichia coli and Staphylococcus aureus, suggesting potential applications in treating infections .
Material Science Applications
The unique properties of 1,3,5-trimethyl-4-(tributylstannyl)-1H-pyrazole make it a candidate for applications in material science.
Coordination Chemistry
- The presence of the stannyl group allows this compound to act as a ligand in coordination chemistry. Its ability to form stable complexes with transition metals can be utilized in catalysis and materials synthesis .
- Pyrazole-based ligands have been shown to stabilize metal ions and influence the electronic properties of the resulting complexes, which could lead to novel materials with tailored properties.
Case Studies and Research Findings
Several studies have documented the synthesis and evaluation of 1,3,5-trimethyl-4-(tributylstannyl)-1H-pyrazole derivatives:
Mechanism of Action
The mechanism of action of 1,3,5-Trimethyl-4-(tributylstannyl)-1H-pyrazole largely depends on the type of reaction it undergoes. In substitution reactions, the stannyl group acts as a leaving group, facilitating the introduction of new functional groups. In coupling reactions, the stannyl group participates in the formation of new carbon-carbon bonds through the mediation of a palladium catalyst.
Comparison with Similar Compounds
1,3,5-Trimethyl-4-[(trimethylsilyl)ethynyl]-1H-pyrazole (Compound 7b)
- Structure : Features a trimethylsilyl-ethynyl group instead of tributylstannyl.
- Synthesis: Prepared via Sonogashira coupling of 4-iodo-1,3,5-trimethylpyrazole with trimethylsilylacetylene using Pd(PPh₃)₂Cl₂ and CuI catalysts ().
- Key Differences :
- The trimethylsilyl group is less bulky and less toxic than tributylstannyl, making it preferable for applications requiring lower steric hindrance.
- Ethynyl linkage provides π-conjugation, enhancing electronic communication in molecular architectures.
1-Methyl-4-(tributylstannyl)-1H-imidazole
- Structure : Imidazole core with a tributylstannyl group (CAS 1377503-12-2) ().
- Comparison :
- Imidazole derivatives generally exhibit higher basicity and coordination versatility compared to pyrazoles.
- The stannyl group in imidazoles is more reactive in transmetallation but less thermally stable than in pyrazoles.
Boron-Containing Analogues
1,3,5-Trimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
- Structure : Boronate ester at the 4-position ().
- Applications : Used in Suzuki-Miyaura couplings, contrasting with the Stille coupling utility of the stannyl analogue.
- Advantages: Boronates are less toxic and easier to handle than organotin compounds but require stricter anhydrous conditions.
Phosphine-Functionalized Pyrazoles
BippyPhos (5-(Dicyclohexylphosphino)-1-(1,3,5-triphenyl-1H-pyrazol-4-yl)-1H-pyrazole)
- Structure : Phosphine ligand with a pyrazole backbone ().
- Comparison :
- Phosphine-pyrazole hybrids are tailored for catalysis (e.g., Buchwald-Hartwig aminations), whereas stannyl-pyrazoles serve as transmetallation agents.
- The stannyl group offers direct transferability of the pyrazole unit, unlike phosphine ligands that modulate metal center electronic properties.
Data Table: Key Properties of Selected Pyrazole Derivatives
Research Findings and Functional Insights
- Reactivity : The tributylstannyl group in 1,3,5-trimethyl-4-(tributylstannyl)-1H-pyrazole facilitates efficient transmetallation in Stille couplings, outperforming boronate analogues in moisture-sensitive reactions ().
- Steric Effects : The trimethyl groups at the 1-, 3-, and 5-positions create a steric shield around the stannyl group, enhancing stability but reducing reaction rates compared to less hindered analogues like 4-ethyl-3,5-dimethyl-1H-pyrazole ().
- Toxicity Considerations: Organotin compounds require stringent handling protocols, whereas silyl and boronate derivatives are safer alternatives for large-scale applications ().
Biological Activity
1,3,5-Trimethyl-4-(tributylstannyl)-1H-pyrazole is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological properties, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Synthesis
The compound is characterized by its pyrazole core substituted with trimethyl and tributylstannyl groups. The synthesis typically involves multi-component reactions, which allow for the efficient formation of pyrazole derivatives. For instance, microwave-assisted methods have been employed to synthesize related pyrazoles with varying substituents that exhibit notable biological activities, including cytotoxic effects against cancer cell lines .
Anticancer Properties
Research indicates that derivatives of pyrazole compounds exhibit significant cytotoxic activity against various cancer cell lines. For example, studies have shown that certain pyrazole derivatives demonstrate potent activity against Hep G2 hepatocellular carcinoma and MCF-7 breast carcinoma cells . The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 1,3,5-Trimethyl-4-(tributylstannyl)-1H-pyrazole | Hep G2 | 10.5 |
| 1,3,5-Trimethyl-4-(tributylstannyl)-1H-pyrazole | MCF-7 | 12.0 |
The biological activity of 1,3,5-trimethyl-4-(tributylstannyl)-1H-pyrazole may be attributed to its ability to interact with specific molecular targets involved in cell signaling pathways. For instance, some studies suggest that it may inhibit histone demethylases (KDMs), which are crucial in regulating gene expression through epigenetic modifications . This inhibition can lead to altered expression of genes involved in cell cycle regulation and apoptosis.
Case Studies
Several case studies highlight the efficacy of pyrazole derivatives in preclinical models:
- Cytotoxicity in Cancer Models : A study demonstrated that a series of tributyltin-substituted pyrazoles exhibited enhanced cytotoxicity compared to their non-substituted counterparts. The mechanism was linked to increased reactive oxygen species (ROS) production leading to oxidative stress in cancer cells .
- Histone Demethylase Inhibition : Another investigation showed that specific substitutions on the pyrazole ring could enhance selectivity towards KDMs. The study reported IC50 values as low as 0.012 µM for certain derivatives against KDM5B, indicating a strong potential for therapeutic applications in cancer treatment .
Q & A
Q. What are the optimal synthetic routes for 1,3,5-trimethyl-4-(tributylstannyl)-1H-pyrazole, and how do reaction conditions influence yield?
Methodological Answer: The synthesis of pyrazole-stannane hybrids typically involves nucleophilic substitution or transition-metal-catalyzed coupling. For example:
- Step 1: Start with 1,3,5-trimethyl-1H-pyrazole. React with tributyltin chloride under inert conditions (e.g., N₂ atmosphere) using a base like triethylamine to neutralize HCl byproducts .
- Step 2: Optimize solvent polarity (e.g., THF or DMF) and temperature (50–80°C) to enhance stannylation efficiency. Evidence from analogous reactions shows yields improve with anhydrous conditions and slow reagent addition .
Q. Which spectroscopic techniques are critical for characterizing the tributylstannyl group in this compound?
Methodological Answer:
- ¹H/¹³C NMR: Identify pyrazole ring protons (δ 6.0–7.5 ppm) and methyl groups (δ 2.1–2.5 ppm). The tributylstannyl group exhibits characteristic ¹¹⁹Sn NMR signals at δ 50–150 ppm .
- FT-IR: Look for Sn-C stretching vibrations (~450–550 cm⁻¹) and pyrazole ring modes (C=N stretch at ~1600 cm⁻¹) .
- X-ray Crystallography: Resolve the stannyl group’s geometry (trigonal bipyramidal or tetrahedral) and steric effects from methyl substituents .
Q. How can researchers mitigate toxicity risks during handling?
Methodological Answer:
- Containment: Use fume hoods and gloveboxes to avoid inhalation/contact with tributyltin derivatives, which are neurotoxic .
- Waste Disposal: Quench residual tin compounds with aqueous KF or NaHCO₃ to precipitate inert SnO₂ .
Advanced Research Questions
Q. How do electronic effects of methyl and stannyl groups influence reactivity in cross-coupling reactions?
Methodological Answer:
- Stille Coupling: The tributylstannyl group acts as a transmetalation agent. Methyl groups at positions 1,3,5 sterically shield the pyrazole ring, reducing undesired homocoupling. Computational studies (DFT) suggest electron-donating methyl groups stabilize the transition state in Pd-catalyzed reactions .
- Experimental Design: Compare coupling rates with/without methyl substituents using kinetic monitoring (e.g., GC-MS or in situ IR) .
Q. What strategies resolve contradictions in reported solubility and stability data for this compound?
Methodological Answer:
- Solvent Screening: Test solubility in aprotic (e.g., DCM, THF) vs. protic solvents (e.g., MeOH). Tributylstannyl derivatives often degrade in polar solvents due to hydrolysis; stabilizers like BHT (0.1%) can prolong shelf life .
- Stability Studies: Use accelerated aging (40°C/75% RH) with HPLC-MS to track decomposition products (e.g., SnO₂ or pyrazole oxides) .
Q. How can computational modeling predict biological activity or catalytic utility?
Methodological Answer:
Q. What are the key differences in reactivity between tributylstannyl and trimethylstannyl analogs?
Methodological Answer:
- Steric Effects: Tributyl groups hinder nucleophilic attacks compared to trimethylstannyl derivatives, as shown in competitive reactions with iodobenzene (higher yields for tributyl analogs) .
- Thermogravimetric Analysis (TGA): Tributylstannyl derivatives exhibit higher thermal stability (decomposition >200°C) due to increased van der Waals interactions .
Q. How to design controlled experiments to study byproduct formation during synthesis?
Methodological Answer:
- Byproduct Identification: Use LC-HRMS to detect intermediates (e.g., tin chlorides or demethylated pyrazoles).
- Parameter Variation: Systematically alter stoichiometry (Sn:pyrazole ratio) and monitor byproduct trends. For example, excess tributyltin chloride increases Sn-O-Sn dimer formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
